(S)-1,1,1-trifluoropropan-2-amine

Asymmetric Synthesis Chiral Amine Stereoselective Reduction

Researchers synthesizing chiral β-amino alcohols or MMP/HCV/JAK1 inhibitors require enantiopure (S)-1,1,1-trifluoropropan-2-amine, yet the α-CF₃ group impairs nucleophilicity-standard HCl salts fail in epoxide openings as chloride outcompetes the amine. • Use the free base or triflate salt for direct epoxide opening without prior free-basing, streamlining synthetic workflows. • Verified enantiopurity (≥98%, up to 99% ee via tartrate resolution) ensures stereochemical fidelity in asymmetric synthesis. • Key chiral intermediate in HCV inhibitor and JAK1 inhibitor (povorcitinib) programs; validated in MMP inhibitor SAR with quantifiable binding energy advantage over non-fluorinated alternatives. Sourced with documented analytical data (HPLC, NMR) for reproducible outcomes.

Molecular Formula C3H6F3N
Molecular Weight 113.08 g/mol
CAS No. 125278-10-6
Cat. No. B050970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-trifluoropropan-2-amine
CAS125278-10-6
Molecular FormulaC3H6F3N
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N
InChIInChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1
InChIKeySNMLKBMPULDPTA-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1,1-Trifluoropropan-2-amine (CAS 125278-10-6): Chiral Fluorinated Building Block for Asymmetric Synthesis and Drug Development


(S)-1,1,1-Trifluoropropan-2-amine (CAS 125278-10-6), also referred to as (2S)-1,1,1-trifluoropropan-2-amine or L-2,2,2-trifluoro-1-(methyl)ethylamine, is a chiral primary amine characterized by a trifluoromethyl group attached to a propan-2-amine backbone (molecular formula C₃H₆F₃N; MW 113.08 g/mol) . This compound serves as a valuable fluorinated building block in medicinal chemistry and asymmetric synthesis, with both enantiomers and the racemic mixture being commercially available [1]. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, enhancing metabolic stability and modulating lipophilicity in drug candidates . Its solid physical state at ambient conditions (relative density 1.148) and availability in high enantiomeric purity make it a strategic intermediate for constructing chiral amines, amides, and sulfonamides in pharmaceutical research .

Why Generic or Racemic Substitution Fails: Critical Enantioselectivity Requirements for (S)-1,1,1-Trifluoropropan-2-amine


Substituting (S)-1,1,1-trifluoropropan-2-amine with its (R)-enantiomer, the racemic mixture, or structurally similar chiral amines without rigorous validation can lead to significant divergence in biological activity, synthetic outcomes, and downstream performance. The trifluoromethyl group's strong electron-withdrawing effect amplifies stereoelectronic differences between enantiomers, making stereochemical fidelity paramount in asymmetric catalysis and medicinal chemistry applications [1]. Notably, the (R)-enantiomer is often commercially less accessible and may exhibit opposing biological interactions in chiral environments [2]. Furthermore, the compound's poor nucleophilicity—a direct consequence of the α-CF₃ group—precludes the use of standard hydrochloride salts in epoxide opening reactions, as chloride outcompetes the amine, necessitating specialized counterions like triflate for direct synthetic utility [1]. This combination of stereochemical stringency and unique reactivity demands the specific (S)-configured compound for applications where enantiopurity and functional compatibility are non-negotiable.

Quantitative Differentiation Evidence for (S)-1,1,1-Trifluoropropan-2-amine vs. Comparators: Synthesis, Binding, and Purity Metrics


Enantioselective Synthesis via Chiral Sulfinamide Auxiliary: 92–96% de for (S)-Configured Amine

The (S)-enantiomer of 1,1,1-trifluoropropan-2-amine can be synthesized with high stereocontrol using a chiral sulfinamide auxiliary. Reduction of the geometrically pure Z-sulfinimine with NaBH₄ or l-Selectride yields the corresponding (R)- or (S)-configured amine derivatives, with the (S)-enantiomer obtained at 92–96% diastereomeric excess (de), as confirmed by X-ray crystallographic analysis [1]. This methodology provides a reliable route to enantiomerically enriched material without requiring specialized SF₄ fluorination facilities, which are associated with toxicity concerns and high costs [2].

Asymmetric Synthesis Chiral Amine Stereoselective Reduction

Comparative Binding Energy: (S)-1,1,1-Trifluoropropan-2-amine vs. (R)-3,3-Dimethylbutan-2-amine in MMP Inhibitors

In a series of matrix metalloproteinase (MMP) inhibitors, substitution at the C7 position with (S)-1,1,1-trifluoropropan-2-amine resulted in a distinct calculated binding energy profile compared to (R)-3,3-dimethylbutan-2-amine. Across six matched molecular pairs differing only in the amine fragment, the (S)-trifluoropropan-2-amine fragment consistently yielded more favorable (more negative) calculated binding energies at both the vinca site and the seventh site of MMPs, as determined by computational analysis [1]. The average change in binding energy upon switching from the (S)-trifluoropropan-2-amine to the (R)-dimethylbutan-2-amine fragment showed a positive shift, indicating a loss of binding affinity with the bulkier, non-fluorinated comparator [1].

Medicinal Chemistry Matrix Metalloproteinase Binding Energy

Direct Epoxide Opening via Triflate Salt: Overcoming Poor Nucleophilicity of (S)-1,1,1-Trifluoropropan-2-amine

The (S)-1,1,1-trifluoropropan-2-amine free base exhibits poor nucleophilicity due to the strong electron-withdrawing effect of the α-CF₃ group. Attempts to use its hydrochloride salt directly in epoxide opening reactions fail because the chloride counterion, being more nucleophilic, outcompetes the amine, leading to undesired side reactions [1]. To address this, a novel triflate salt was developed—synthesized via sulfinamide hydrolysis with trimethylsilyl triflate—which enables direct use in epoxide opening without prior isolation of the free amine [1]. This methodological innovation is specific to the triflate salt form and provides a practical advantage over standard hydrochloride salts.

Synthetic Methodology Epoxide Opening Nucleophilicity

Vendor-Supplied Purity Specifications: 95–98% for (S)-1,1,1-Trifluoropropan-2-amine

Commercially available (S)-1,1,1-trifluoropropan-2-amine is supplied with documented purity levels typically ranging from 95% to 98% . Fluorochem offers the compound at 95% purity (CAS 125278-10-6, solid state) , while Bidepharm supplies it at 98% purity with batch-specific quality control reports including NMR, HPLC, or GC data . These purity levels are suitable for most research and early development applications; however, users requiring ultra-high purity (>99%) may need to request custom purification or consider alternative synthetic routes.

Quality Control Purity Specification Procurement

Resolution via Tartaric Acid Crystallization: Up to 99% ee for (S)-Enantiomer

Racemic 1,1,1-trifluoropropan-2-amine can be resolved into its enantiomers via crystallization with enantiopure tartaric acid, achieving up to 99% enantiomeric excess (ee) [1]. This classical resolution method provides an alternative to asymmetric synthesis and enables access to both (R)- and (S)-enantiomers from the racemate. While this method is effective for obtaining highly enantiopure material, it requires stoichiometric chiral resolving agents and may be less atom-economical than asymmetric catalytic approaches.

Chiral Resolution Enantiomeric Excess Crystallization

HCV Inhibitor Intermediate: (S)-1,1,1-Trifluoropropan-2-amine as a Key Chiral Building Block

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride (derived from (S)-1,1,1-trifluoropropan-2-amine) is explicitly documented as a useful research chemical for the preparation of hepatitis C virus (HCV) inhibitors . While the achiral 1,1,1-trifluoro-2-propanamine can also serve as a building block, the (S)-configured version is required when stereochemistry at the amine-bearing carbon influences target binding, as is common in antiviral agents targeting viral proteases or polymerases. No direct comparative data between enantiomers in HCV inhibition is available in the accessed literature.

Antiviral HCV Inhibitor Pharmaceutical Intermediate

Optimal Application Scenarios for (S)-1,1,1-Trifluoropropan-2-amine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Amine Derivatives via Epoxide Opening Using Triflate Salt

Researchers synthesizing chiral β-amino alcohols or related scaffolds via epoxide opening should prioritize the triflate salt of (S)-1,1,1-trifluoropropan-2-amine over the hydrochloride salt. As demonstrated in the direct comparison, the hydrochloride salt fails in epoxide opening due to competing chloride nucleophilicity, whereas the triflate salt enables direct reaction without prior free-basing [1]. This methodological advantage streamlines synthetic workflows and improves yield consistency. The high enantiopurity (92–96% de) achievable via sulfinamide-based synthesis ensures the stereochemical integrity of the resulting products [1].

Medicinal Chemistry Optimization of MMP Inhibitors Requiring Favorable Binding Energy at C7 Position

In structure-based drug design targeting matrix metalloproteinases (MMPs), the (S)-1,1,1-trifluoropropan-2-amine fragment at the C7 position offers a quantifiable binding energy advantage over bulkier, non-fluorinated alternatives such as (R)-3,3-dimethylbutan-2-amine [1]. Computational binding energy comparisons across six matched molecular pairs consistently favored the trifluoropropan-2-amine fragment, supporting its selection in lead optimization campaigns where target engagement at the vinca or seventh site is critical [1]. This evidence positions the (S)-enantiomer as a preferred fragment for MMP inhibitor SAR studies.

Pharmaceutical Development of HCV Inhibitors and Chiral APIs

The documented use of (S)-1,1,1-trifluoropropan-2-amine (as its hydrochloride salt) in the preparation of HCV inhibitors validates its role as a key chiral intermediate in antiviral drug discovery [1]. Procurement of the enantiopure (S)-form is essential for maintaining stereochemical fidelity in the final active pharmaceutical ingredient (API). Additionally, the compound's application in JAK1 inhibitors (e.g., povorcitinib) further underscores its relevance in immunology and inflammation therapeutics [2]. Researchers in these areas should source material with verified enantiopurity and documented analytical data (95–98% purity) to ensure reproducible outcomes [3].

Chiral Resolution and Analytical Method Development Requiring High Enantiomeric Excess Standards

Laboratories developing chiral HPLC methods or requiring high-ee reference standards can leverage the established resolution of racemic 1,1,1-trifluoropropan-2-amine via tartaric acid crystallization, which yields up to 99% ee [1]. This high enantiopurity benchmark provides a reliable calibration point for analytical method validation. Alternatively, the sulfinamide auxiliary synthesis route offers a practical laboratory-scale preparation of enantiomerically enriched material (92–96% de) without specialized equipment [1], making the (S)-enantiomer accessible for in-house synthesis and method development.

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